2-(1,3-Oxazol-5-yl)aniline
Overview
Description
2-(1,3-Oxazol-5-yl)aniline is a chemical compound with the molecular formula C9H8N2O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-(1,3-Oxazol-5-yl)aniline involves various synthetic protocols based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . A one-pot reaction of 2-phenyloxazol-5 (4H)-one with diazonium salts of substituted anilines obtained by direct and reversed diazotization has been reported .Molecular Structure Analysis
The molecular structure of 2-(1,3-Oxazol-5-yl)aniline is influenced by its inhibitory activity. The size and geometry of oxazole derivatives also influence their inhibitory activity .Chemical Reactions Analysis
The chemical reactions of 2-(1,3-Oxazol-5-yl)aniline involve the formation of a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy . The inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .Scientific Research Applications
Synthesis and Cyclocondensation
2-(1,3-Oxazol-5-yl)aniline, as part of the 2-(azolyl)anilines family, has been studied for its synthesis methods and its role as a 1,5-nucleophile in cyclocondensation reactions. These compounds have shown a wide range of biological activities, indicating their significance in medicinal chemistry (Antypenko et al., 2017).
CO2 Utilization and Synthesis of Azole Compounds
The compound has been explored in the context of chemical fixation of CO2 with aniline derivatives. This novel synthesis route is gaining attention due to its potential to produce value-added chemicals from CO2, a non-toxic, abundant, and renewable resource. This process leads to the formation of functionalized azoles, indicating the compound's relevance in sustainable and environmentally friendly chemical synthesis (Vessally et al., 2017).
Biological and Therapeutic Applications
Biological Significance of Oxazole Derivatives
Oxazole derivatives, which include 2-(1,3-Oxazol-5-yl)aniline, have a wide range of pharmacological applications. These derivatives have been the focus of numerous researchers due to their presence in various natural agents with anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. This highlights the compound's significance in drug discovery and therapeutic agent development (Kaur et al., 2018).
Oxazolone Moieties in Pharmacology
Oxazolone moieties, closely related to oxazoles, exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. This underlines the compound's relevance in the development of new medications targeting a variety of health conditions (Kushwaha & Kushwaha, 2021).
Industrial and Material Science Applications
Use in Plastic Scintillators
Research has also delved into the use of oxazole derivatives, including 2-(1,3-Oxazol-5-yl)aniline, in plastic scintillators. This application demonstrates the material science aspect of the compound, especially in areas requiring luminescent materials for radiation detection and other related technologies (Salimgareeva & Kolesov, 2005).
Corrosion Inhibition
Moreover, derivatives of 1,2,3-triazoles, which can be synthesized from aniline derivatives, have been recognized as efficient corrosion inhibitors for various metals and alloys. This aspect opens up industrial applications, particularly in protecting materials from corrosive environments (Hrimla et al., 2021).
Safety And Hazards
2-(1,3-Oxazol-5-yl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Future Directions
The future directions of 2-(1,3-Oxazol-5-yl)aniline research could involve further exploration of its efficacy as a corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution . More studies could be conducted to understand the correlation between the inhibition activity and the molecular structure .
properties
IUPAC Name |
2-(1,3-oxazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPQWOKKMYUKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428146 | |
Record name | 2-(1,3-oxazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Oxazol-5-yl)aniline | |
CAS RN |
774238-36-7 | |
Record name | 2-(1,3-oxazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxazol-5-yl-phenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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